molecular formula C22H45NO3 B13893166 N-(1,3-dihydroxy-2-octadecanyl)butanamide

N-(1,3-dihydroxy-2-octadecanyl)butanamide

Cat. No.: B13893166
M. Wt: 371.6 g/mol
InChI Key: OQNWHOCKDMLTSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C4 Dihydroceramide typically involves the acylation of sphinganine by ceramide synthase enzymes. This process occurs in the endoplasmic reticulum and results in the formation of dihydroceramide with varying acyl chain lengths . The reaction conditions often include the presence of specific enzymes such as ceramide synthase and dihydroceramide desaturase .

Industrial Production Methods: Industrial production of dihydroceramides can be achieved through both chemical synthesis and biotechnological methods. Chemical synthesis involves the use of precursors resembling natural sphingolipid precursors, while biotechnological methods utilize microbial or mammalian cell cultures to produce dihydroceramides .

Chemical Reactions Analysis

Properties

Molecular Formula

C22H45NO3

Molecular Weight

371.6 g/mol

IUPAC Name

N-(1,3-dihydroxyoctadecan-2-yl)butanamide

InChI

InChI=1S/C22H45NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h20-21,24-25H,3-19H2,1-2H3,(H,23,26)

InChI Key

OQNWHOCKDMLTSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCC)O

Origin of Product

United States

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